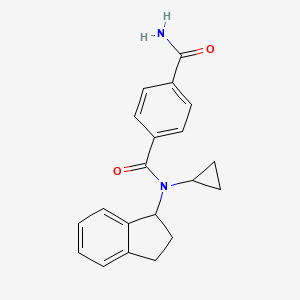
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. Its chemical structure is similar to that of other opioids such as morphine and fentanyl, but it has a unique mechanism of action that sets it apart from other opioids.
Wirkmechanismus
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone acts as a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates the G protein signaling pathway, leading to the inhibition of neurotransmitter release and the reduction of pain perception. This compound also has affinity for the kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical and physiological effects:
This compound has been shown to produce potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to produce respiratory depression and sedation, which are common side effects of opioids. This compound has a short half-life, which may contribute to its rapid onset and short duration of action.
Vorteile Und Einschränkungen Für Laborexperimente
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has several advantages for use in lab experiments, including its potency and rapid onset of action. However, it also has several limitations, including its potential for abuse and the risk of respiratory depression and overdose. Therefore, caution should be taken when handling this compound in lab experiments, and appropriate safety measures should be implemented.
Zukünftige Richtungen
Future research on (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone should focus on its potential for use in the treatment of opioid addiction, as well as its mechanism of action and potential side effects. Further studies are needed to determine the optimal dosage and administration route of this compound, as well as its long-term effects on the body. Additionally, research should be conducted to develop safer and more effective alternatives to this compound for the treatment of pain and opioid addiction.
Synthesemethoden
The synthesis of (2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone involves several chemical reactions, including the condensation of 4-methoxypiperidine with 2,5-dimethylthiophen-3-ylcarbonyl chloride, followed by reduction of the resulting intermediate with sodium borohydride. The final product is then purified using column chromatography. The synthesis method of this compound has been extensively studied, and several modifications have been made to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone has been used in scientific research to study its analgesic effects and mechanism of action. It has been shown to be a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
Eigenschaften
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9-8-12(10(2)17-9)13(15)14-6-4-11(16-3)5-7-14/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMZOGIXYLTZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)

![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)


![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)



![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)
